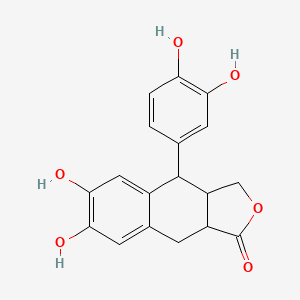

(22E,24R)-Stigmasta-4,22-dien-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(22E,24R)-Stigmasta-4,22-diène-3-one est un composé stéroïde naturel. Il fait partie de la famille des stérols, qui sont des composants essentiels des membranes cellulaires chez les plantes et les animaux. Ce composé est particulièrement remarquable pour sa présence dans les éponges marines et certaines espèces végétales .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de (22E,24R)-Stigmasta-4,22-diène-3-one implique généralement les étapes suivantes :

Matière de départ : La synthèse commence souvent avec un précurseur stéroïde tel que le stigmastérol.

Oxydation : Le précurseur subit une oxydation pour introduire un groupe cétone en position C-3.

Isomérisation : Les doubles liaisons sont isomérisées pour obtenir la configuration (22E,24R) souhaitée.

Méthodes de production industrielle

La production industrielle de (22E,24R)-Stigmasta-4,22-diène-3-one est moins courante en raison de son abondance naturelle. lorsqu'il est synthétisé industriellement, il suit des étapes similaires à la synthèse en laboratoire, mais à plus grande échelle, utilisant souvent des réactifs et des catalyseurs plus robustes et évolutifs .

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : (22E,24R)-Stigmasta-4,22-diène-3-one peut subir une oxydation supplémentaire pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le groupe cétone en un alcool.

Substitution : Le composé peut participer à des réactions de substitution, en particulier en position C-3.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Catalyseurs : Palladium sur carbone pour les réactions d'hydrogénation.

Principaux produits

Oxydation : Forme des stérols oxydés.

Réduction : Produit du stigmast-4,22-diène-3-ol.

Substitution : Donne divers dérivés stéroïdes substitués.

Applications de la recherche scientifique

Chimie

En chimie, (22E,24R)-Stigmasta-4,22-diène-3-one est utilisé comme précurseur pour la synthèse d'autres stéroïdes et stérols complexes. Il sert de composé modèle pour l'étude de la chimie et des réactions des stérols.

Biologie

Biologiquement, ce composé est important pour l'étude des structures et des fonctions des membranes cellulaires. Il aide à comprendre le rôle des stérols dans la fluidité et la perméabilité membranaires.

Médecine

En médecine, (22E,24R)-Stigmasta-4,22-diène-3-one est exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses. Il est également étudié pour son rôle dans le métabolisme du cholestérol et la santé cardiovasculaire.

Industrie

Industriellement, ce composé est utilisé dans la production de produits pharmaceutiques à base de stéroïdes et comme additif dans les formulations cosmétiques pour ses propriétés bénéfiques pour la peau .

Mécanisme d'action

Le mécanisme d'action de (22E,24R)-Stigmasta-4,22-diène-3-one implique son interaction avec les membranes cellulaires et les enzymes. Il module la fluidité et la perméabilité membranaires, influençant divers processus cellulaires. Le composé interagit également avec les enzymes impliquées dans le métabolisme des stéroïdes, affectant des voies telles que la synthèse et la dégradation du cholestérol .

Applications De Recherche Scientifique

Chemistry

In chemistry, (22E,24R)-Stigmasta-4,22-dien-3-one is used as a precursor for synthesizing other complex steroids and sterols. It serves as a model compound for studying sterol chemistry and reactions.

Biology

Biologically, this compound is significant in studying cell membrane structures and functions. It helps in understanding the role of sterols in membrane fluidity and permeability.

Medicine

In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is also studied for its role in cholesterol metabolism and cardiovascular health.

Industry

Industrially, this compound is used in the production of steroid-based pharmaceuticals and as an additive in cosmetic formulations for its skin-beneficial properties .

Mécanisme D'action

The mechanism of action of (22E,24R)-Stigmasta-4,22-dien-3-one involves its interaction with cell membranes and enzymes. It modulates membrane fluidity and permeability, influencing various cellular processes. The compound also interacts with enzymes involved in steroid metabolism, affecting pathways such as cholesterol synthesis and degradation .

Comparaison Avec Des Composés Similaires

Composés similaires

Stigmastérol : Un précurseur dans la synthèse de (22E,24R)-Stigmasta-4,22-diène-3-one, partageant des caractéristiques structurales similaires.

Cholestérol : Un autre stérol avec un squelette similaire mais différent dans la chaîne latérale et les groupes fonctionnels.

Ergostérol : Trouvé dans les champignons, similaire en structure mais avec des positions de doubles liaisons différentes.

Unicité

(22E,24R)-Stigmasta-4,22-diène-3-one est unique en raison de sa configuration spécifique de double liaison et de la présence d'un groupe cétone en position C-3. Cette configuration confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour des applications de recherche et industrielles spécifiques .

Propriétés

Formule moléculaire |

C29H46O |

|---|---|

Poids moléculaire |

410.7 g/mol |

Nom IUPAC |

(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21+,24+,25-,26+,27+,28+,29-/m1/s1 |

Clé InChI |

MKGZDUKUQPPHFM-PHEXLZNCSA-N |

SMILES isomérique |

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C |

SMILES canonique |

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12008260.png)

![5-[4-(Benzyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008272.png)

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12008274.png)

![(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008281.png)

![4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B12008296.png)

![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B12008302.png)

![3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008315.png)